4-((1H-imidazol-4-yl)methyl)-1-heptylpiperidine
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Overview
Description
4-((1H-imidazol-4-yl)methyl)-1-heptylpiperidine is a compound that features a unique combination of an imidazole ring and a piperidine ring The imidazole ring is known for its presence in many biologically active molecules, while the piperidine ring is a common structural motif in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-4-yl)methyl)-1-heptylpiperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.
Coupling of the Imidazole and Piperidine Rings: The final step involves the coupling of the imidazole and piperidine rings.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((1H-imidazol-4-yl)methyl)-1-heptylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-((1H-imidazol-4-yl)methyl)-1-heptylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-4-yl)methyl)-1-heptylpiperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperidine ring can interact with various receptors in the body, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Piperidine: A simple piperidine ring structure used in many pharmaceuticals.
Imidazole: A basic imidazole ring structure with broad applications in chemistry and biology.
Uniqueness
4-((1H-imidazol-4-yl)methyl)-1-heptylpiperidine is unique due to its combination of an imidazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H29N3 |
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Molecular Weight |
263.42 g/mol |
IUPAC Name |
1-heptyl-4-(1H-imidazol-5-ylmethyl)piperidine |
InChI |
InChI=1S/C16H29N3/c1-2-3-4-5-6-9-19-10-7-15(8-11-19)12-16-13-17-14-18-16/h13-15H,2-12H2,1H3,(H,17,18) |
InChI Key |
PKTDABXMBJERIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1CCC(CC1)CC2=CN=CN2 |
Origin of Product |
United States |
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